4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered interest due to its unique structural and chemical properties. Biphenyl compounds, consisting of two benzene rings linked at the [1,1′] position, are fundamental in synthetic organic chemistry and natural products. These compounds are known for their versatility and presence in various medicinally active compounds, marketed drugs, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane . Another method involves the diazotisation of aniline derivatives with isopropyl nitrite followed by coupling with benzene derivatives in the presence of CuCl as a catalyst .
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve scalable and efficient synthetic routes. The Suzuki–Miyaura cross-coupling reaction is widely used due to its high yield and mild reaction conditions. Additionally, the use of isopropyl nitrite as a diazotising reagent offers advantages such as mild conditions, simplified work-ups, and low cost .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its functional groups.
Substitution Reactions: The presence of amino and carboxylic acid groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki–Miyaura reaction.
Isopropyl Nitrite: Used as a diazotising reagent in the synthesis of biphenyl compounds.
Major Products Formed
The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Scientific Research Applications
4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form DNA adducts, leading to DNA damage and potential carcinogenic effects . Additionally, it may generate reactive oxygen species during metabolism, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl known for its use as a rubber antioxidant and intermediate for dyes.
4- (benzyloxy)-2-hydroxybenzylidene)amino-[1,1’-biphenyl]-3-ol: A Schiff base ligand used in the synthesis of transition metal complexes.
Uniqueness
4-Amino-4’-fluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for diverse chemical reactions and applications. Its fluorine substitution also enhances its chemical stability and biological activity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C13H10FNO2 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-amino-5-(4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,15H2,(H,16,17) |
InChI Key |
LABCZPMWKVNMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)F |
Origin of Product |
United States |
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